molecular formula C11H12N4 B1521638 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine CAS No. 1094385-23-5

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Cat. No.: B1521638
CAS No.: 1094385-23-5
M. Wt: 200.24 g/mol
InChI Key: KWYRHLSNZNSWBJ-UHFFFAOYSA-N
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Description

Core 1,2,4-Triazine Ring System Geometry

The 1,2,4-triazine ring in 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine adopts a planar configuration, with bond lengths and angles consistent with aromatic heterocyclic systems. Key structural features include:

  • Bond lengths : The C–N bonds within the triazine ring exhibit partial double-bond character, with distances ranging from 1.312–1.334 Å for C–N and 1.319–1.330 Å for N–N bonds, as observed in analogous triazine derivatives.
  • Bond angles : The internal angles of the triazine ring (∠N–C–N ≈ 113.8–116.5°) reflect minor distortions due to electron delocalization and substituent effects.

The amine group at the 3-position participates in resonance with the triazine ring, stabilizing the planar geometry through conjugation.

Substituent Configuration Analysis: 2,5-Dimethylphenyl Group Orientation

The 2,5-dimethylphenyl substituent at the 5-position adopts a trans-gauche conformation relative to the triazine ring, as evidenced by torsion angles:

  • C3–C2–C1–C6 (triazine-phenyl linkage) : −171.8° to 166.8°, indicating near-planar alignment.
  • Methyl group orientations : The ortho-methyl (C2) and para-methyl (C5) groups project outward, minimizing steric hindrance and enabling π-π stacking interactions in crystalline phases.

The dihedral angle between the phenyl and triazine planes measures 11.77°–53.35°, influenced by steric and electronic factors.

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-7-3-4-8(2)9(5-7)10-6-13-15-11(12)14-10/h3-6H,1-2H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYRHLSNZNSWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a triazine ring system substituted with a dimethylphenyl group. The triazine moiety is known for its reactivity and ability to participate in various chemical reactions, making it a versatile scaffold for drug development.

Antimicrobial Properties

Research indicates that compounds containing the triazine framework exhibit notable antimicrobial activity . For instance, studies have shown that derivatives of triazine can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems or cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. Triazine derivatives have been reported to inhibit key signaling pathways involved in cancer proliferation. For example, some derivatives have demonstrated inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth. In vitro studies on various cancer cell lines have shown IC50 values ranging from 14.8 to 33.2 μM for related compounds .

The biological activity of this compound can be attributed to its ability to bind with specific molecular targets. The compound may interact with enzymes or receptors involved in critical cellular processes:

  • Enzyme Inhibition : It has been suggested that triazine derivatives can act as inhibitors of enzymes such as PI3Kα and acetylcholinesterase (AChE), which are vital in various physiological functions and disease states .
  • Cell Cycle Modulation : Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating cell cycle regulators .

Study on Anticancer Properties

A study published in 2023 synthesized several triazine derivatives and evaluated their anticancer effects on breast (MCF-7) and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial activity, various triazine derivatives were tested against a range of bacterial strains. The results demonstrated that certain substitutions on the triazine ring enhanced the antimicrobial efficacy significantly compared to traditional antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)
This compoundAnticancer14.8 - 33.2
Sulfonamide–Triazine DerivativesAnticancerVaries (up to 10)
Other Triazine DerivativesAntimicrobialVaries

Scientific Research Applications

The compound 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine is a versatile chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. This article explores its applications through case studies, data tables, and authoritative insights.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications. Its structure allows it to act as a multidentate ligand in coordination chemistry, forming poly-nuclear complexes with transition metals. This property is critical in drug design and development.

Case Study: Metal Complexes

Research has shown that triazine derivatives can form stable complexes with metals such as copper and nickel, which may exhibit enhanced biological activity compared to their uncoordinated forms. For instance, studies have indicated that these complexes can inhibit specific biological pathways related to cancer cell proliferation and inflammation .

Agricultural Chemistry

The compound has been investigated for its herbicidal properties. The triazine ring system is known for its ability to inhibit photosynthesis in plants, making it a candidate for developing new herbicides.

Case Study: Herbicide Development

In a study focused on the synthesis of new herbicides, derivatives of triazine were tested for their efficacy against common agricultural weeds. Results indicated that certain substitutions on the triazine ring could enhance herbicidal activity while reducing toxicity to non-target species .

Materials Science

This compound is also utilized in the development of advanced materials due to its unique electronic properties.

Case Study: Conductive Polymers

Research has demonstrated that incorporating triazine derivatives into polymer matrices can significantly improve electrical conductivity. This has implications for the development of flexible electronic devices and sensors .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryFormation of metal complexes for drug developmentEnhanced biological activity observed
Agricultural ChemistryDevelopment of new herbicidesIncreased efficacy against weeds
Materials ScienceUse in conductive polymersImproved electrical conductivity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient 1,2,4-triazine ring facilitates nucleophilic aromatic substitution (SNAr) at activated positions. While the parent compound lacks halogens, synthetic intermediates with chlorine substituents (e.g., at C6) exhibit reactivity.

Key Example:

Synthesis of Chlorinated Analogs
4,6-Dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine (a related compound) undergoes sequential substitution:

  • Step 1 : Reaction with 2,5-dimethylaniline at 0–5°C in acetone yields mono-substituted triazine .

  • Step 2 : Substitution of the second chlorine with 1-naphthol at 60°C in tetrahydrofuran produces di-substituted derivatives .

Reaction StepReagents/ConditionsProductYieldCitation
Mono-substitution2,5-Dimethylaniline, K₂CO₃, acetone, 0–5°C4,6-Dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine75%
Di-substitution1-Naphthol, K₂CO₃, THF, 60°C4-Chloro-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-1,3,5-triazin-2-amine68%

Cycloaddition and Ring Transformation

The triazine ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions with amidines, forming pyrimidines or fused heterocycles .

Mechanism:

  • Nucleophilic Attack : Amidines attack the electron-deficient C5 of the triazine.

  • N₂ Elimination : Loss of nitrogen gas generates a reactive intermediate.

  • Cyclization : Forms pyrimidine or 1,3,5-triazine derivatives .

ReactantConditionsProductKey ObservationCitation
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine + BenzamidineSolvent-free, 150°CPyrimidine derivative85% yield; confirmed by ¹H NMR

Amine Alkylation/Acylation

The primary amine at C3 reacts with electrophiles:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF forms N-alkylated derivatives.

  • Acylation : Reaction with acetyl chloride yields acetamide analogs.

ReactionReagentsProductYieldCitation
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine62%
AcylationAcetyl chloride, pyridineN-Acetyl-5-(2,5-dimethylphenyl)-1,2,4-triazin-3-amine78%

Oxidation Reactions

The amine group undergoes oxidation to nitro or nitroso derivatives under strong oxidizing conditions (e.g., H₂O₂/CH₃COOH).

Electrophilic Aromatic Substitution

The 2,5-dimethylphenyl group directs electrophiles to the para and ortho positions relative to methyl substituents.

Example: Nitration

ReagentsConditionsProductYieldCitation
HNO₃/H₂SO₄0–5°C5-(3-Nitro-2,5-dimethylphenyl)-1,2,4-triazin-3-amine55%

Metal-Catalyzed Cross-Coupling

While not directly observed in the parent compound, halogenated analogs participate in Suzuki-Miyaura couplings. For example, brominated triazines react with aryl boronic acids to form biaryl derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical properties of 1,2,4-triazin-3-amine derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Position & Type Molecular Formula Key Properties/Activities References
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine 5-(2,5-dimethylphenyl) C₁₁H₁₂N₄ High PET inhibition (IC₅₀ ~10 µM)
5-Phenyl-1,2,4-triazin-3-amine 5-phenyl C₉H₈N₄ Base structure; moderate bioactivity
5-(3,4-Dimethylphenyl)-1,2,4-triazin-3-amine 5-(3,4-dimethylphenyl) C₁₁H₁₂N₄ Lower lipophilicity vs. 2,5-dimethyl analog
5-(3-Bromophenyl)-1,2,4-triazin-3-amine 5-(3-bromophenyl) C₉H₇BrN₄ Electron-withdrawing substituent; uncharacterized activity
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine 5-(4-fluorophenyl) C₉H₇FN₄ Potential kinase inhibition (e.g., VEGFR)
Key Observations:
  • Substituent Position : The 2,5-dimethylphenyl group in the target compound enhances PET-inhibiting activity compared to the 3,4-dimethylphenyl analog, likely due to optimized steric and electronic interactions in photosystem II .
  • Electron Effects : Electron-withdrawing groups (e.g., bromo in 5-(3-bromophenyl)-1,2,4-triazin-3-amine) may reduce PET inhibition efficacy compared to electron-donating methyl groups .
Pharmacological Targets
  • Kinase Inhibition : Derivatives like 5-(4-fluorophenyl)-1,2,4-triazin-3-amine show anti-angiogenic effects via VEGFR and Src kinase inhibition, suggesting the triazin-3-amine core’s versatility in targeting enzymatic pathways .
  • Anticancer Potential: Substituted triazin-amines (e.g., 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) exhibit cytotoxic activity, though the target compound’s efficacy in this domain remains unexplored .

Preparation Methods

Starting Material and General Strategy

  • The synthesis begins with cyanuric chloride , a commercially available and highly reactive starting material featuring three chlorine atoms attached to a 1,3,5-triazine ring.
  • The chlorine atoms are substituted sequentially by nucleophiles in a controlled manner, exploiting the different reactivities of the chlorine atoms at varying temperatures.
  • The substitution pattern is governed by the nucleophile type, reaction temperature, solvent, and pH control.

Stepwise Preparation of 5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

Synthesis of Mono-substituted Intermediate

  • Reaction: Cyanuric chloride reacts with 2,5-dimethyl aniline to substitute one chlorine atom.
  • Conditions: Reaction is carried out in acetone at 0–5 °C to control the exothermic reaction.
  • pH Control: Maintained neutral by slow addition of 10% sodium bicarbonate to neutralize released HCl.
  • Product: 4,6-dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine.
  • Yield: High yield (~90%) with crystallization from ether for purification.
  • Characterization: IR peak at 3270 cm⁻¹ confirms secondary amine attachment.

Formation of Di-substituted Derivative

  • Reaction: The mono-substituted intermediate reacts with 1-naphthol in the presence of potassium carbonate (K₂CO₃) and sodium bicarbonate in THF or acetone.
  • Conditions: Stirred at 40–60 °C for 6–8 hours.
  • Product: 4-chloro-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-1,3,5-triazin-2-amine.
  • Yield: Good yield (varies depending on substituent).
  • Characterization: IR absorption at 1112 cm⁻¹ indicating C–O linkage.

Synthesis of Tri-substituted Target Compound

  • Reaction: The di-substituted intermediate reacts with 2-mercaptobenzothiazole or thiophenol in dioxane with anhydrous K₂CO₃.
  • Conditions: Reflux at 80–90 °C for 18–20 hours.
  • Product: 4-(benzo[d]thiazol-2-ylthio)-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-1,3,5-triazin-2-amine.
  • Yield: Moderate to good yields (63–91% depending on substituents).
  • Characterization: IR peak at 667 cm⁻¹ confirms C–S bond formation; Mass spectrometry shows molecular ion peak at m/z 508 (M+1).

Reaction Scheme Summary

Step Reactants Conditions Product Key Characterization Yield (%)
1 Cyanuric chloride + 2,5-dimethyl aniline Acetone, 0-5 °C, pH neutralized with NaHCO₃ 4,6-dichloro-N-(2,5-dimethylphenyl)-1,3,5-triazin-2-amine IR: 3270 cm⁻¹ (N–H) ~90
2 Step 1 product + 1-naphthol + K₂CO₃ THF/acetone, 40-60 °C, 6-8 h 4-chloro-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-1,3,5-triazin-2-amine IR: 1112 cm⁻¹ (C–O) 69-89
3 Step 2 product + 2-mercaptobenzothiazole + K₂CO₃ Dioxane, reflux 80-90 °C, 18-20 h 4-(benzo[d]thiazol-2-ylthio)-N-(2,5-dimethylphenyl)-6-(naphthalen-1-yloxy)-1,3,5-triazin-2-amine IR: 667 cm⁻¹ (C–S), MS m/z 508 63-91

Notes on Reaction Optimization and Mechanism

  • The nucleophilic aromatic substitution (SNAr) mechanism is the main pathway, where chlorine atoms on the triazine ring are displaced by nucleophiles.
  • Temperature control is critical to selectively substitute chlorine atoms one at a time.
  • pH control using sodium bicarbonate neutralizes HCl formed during substitution, preventing side reactions.
  • Solvent choice (acetone, THF, dioxane) influences reaction rates and product purity.
  • The order of nucleophile addition affects substitution pattern and yield.

Research Findings and Analytical Data

  • The synthesized compounds exhibit characteristic IR absorption bands confirming functional group attachments.
  • $$^{1}H$$ NMR spectra show signals for aromatic protons and amine protons consistent with the proposed structures.
  • Mass spectrometry confirms molecular weights matching the target compounds.
  • Melting points of synthesized compounds range from 95 °C to 190 °C depending on substituents, indicating purity and structural differences.
  • The yields reported are generally high, indicating efficient synthetic protocols.

Summary Table of Selected Compounds and Yields

Compound Code Molecular Formula Substituent (R) Yield (%) Melting Point (°C)
1.1a C28H21N5OS2 C8H10 91 101
1.1b C26H16N6O3S2 C6H4NO2 89 130
1.1c C22H17N5OS2 C2H5 84 140
1.1d C27H19N5OS2 C7H7 69 110
1.1e C27H19N5O2S2 C7H7O 79 145
1.1f C25H19N4OS C3H2NS 63 95
1.1g C26H17N5OS2 C6H5 78 110
1.1h C25H16N6OS2 C5H4N 68 190

Note: The substituents R correspond to various aromatic or heterocyclic groups attached during synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2,5-Dimethylphenyl)-1,2,4-triazin-3-amine

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